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Compound of Interest

Compound Name: 2-lodophenylacetic acid

Cat. No.: B145825

A Comprehensive Technical Guide to 2-
lodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-lodophenylacetic acid (2-1PA), a
key synthetic intermediate. It covers the core physical and chemical properties, experimental
protocols for its synthesis and analysis, and explores its reactivity and potential biological
significance based on related compounds.

Core Physical and Chemical Properties

2-lodophenylacetic acid is a substituted aromatic carboxylic acid. Its chemical structure
consists of a phenyl ring substituted with an iodine atom at the ortho-position and an acetic
acid group. This substitution pattern imparts specific reactivity and properties to the molecule.

Quantitative Data Summary

The key physicochemical properties of 2-lodophenylacetic acid are summarized in the tables
below for easy reference and comparison.

Table 1: General and Physical Properties
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Property Value Source(s)
Molecular Formula CsH7102 [1112]
Molecular Weight 262.04 g/mol [11[2][3]
CAS Number 18698-96-9 [1][2][3]
Appearance White to light yellow/orange

powder or crystals
Melting Point 114 -119°C [3][4]
Boiling Point 344.5 °C (Predicted) [1]
Flash Point 162.1 °C (Predicted) [1]

Table 2: Computed and Spectral Properties
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Property Value Notes
XLogP3 2.3 Computed by PubChem[3]
Hydrogen Bond Donor Count 1 Computed by PubChem[3]
Hydrogen Bond Acceptor

2 Computed by PubChem[3]
Count
Topological Polar Surface Area  37.3 A2 Computed by PubChem[3]

pKa

Not Experimentally Determined

Expected to be similar to

phenylacetic acid (approx. 4.3)

Solubility

Not Quantitatively Determined

Expected to be soluble in polar
organic solvents like alcohols,
ethers, and DMF.

1H NMR

Data not publicly available

Predicted shifts: Aromatic
protons (& 7.0-8.0 ppm),
Methylene protons (& ~3.8
ppm), Carboxylic proton (6 >10
ppm, broad)

13C NMR

Data not publicly available

Predicted shifts: Carbonyl
carbon (o ~175-180 ppm),
Aromatic carbons (& 120-140
ppm), Methylene carbon (&
~45 ppm), Carbon-lodo bond
(® ~95-100 ppm)

Experimental Protocols

This section details methodologies for the synthesis and analysis of 2-lodophenylacetic acid.

Synthesis of 2-lodophenylacetic Acid

A common and effective method for the synthesis of 2-lodophenylacetic acid is the acid-

catalyzed hydrolysis of its corresponding nitrile, 2-iodobenzyl cyanide.[4] A more modern

approach involves the direct C-H bond activation for ortho-iodination of phenylacetic acid using

a palladium catalyst.[5]
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Protocol: Acid-Catalyzed Hydrolysis of 2-lodobenzyl Cyanide

This protocol is adapted from the well-established synthesis of phenylacetic acid from benzyl
cyanide.

Materials:

e 2-lodobenzyl cyanide

o Concentrated Sulfuric Acid (H2S0Oa4)

e Deionized Water

e 5-L round-bottom flask with mechanical stirrer and reflux condenser
e Heating mantle

e Ice bath

Buchner funnel and filter flask

Procedure:

 In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser,
cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.

 To this solution, add 700 g (approx. 3.0 moles) of 2-iodobenzyl cyanide.

o Heat the mixture to reflux with continuous stirring for a period of 3-4 hours. The reaction
should be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

» After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold
water in a separate large beaker, while stirring to prevent the formation of a solid mass.

o Cool the resulting slurry in an ice bath to ensure complete precipitation of the product.

« Filter the crude 2-lodophenylacetic acid using a Buchner funnel.
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e Wash the crude product with several portions of cold water to remove residual acid.

e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to yield pure 2-lodophenylacetic acid.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b145825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Mix H20 and H2SOa4
Add 2-Todobenzyl Cyanide
Heat to Reflux (3-4h)

Work-up & Isolation

Pour into Cold Water
Cool in Ice Bath
Filter Crude Product

rude Product

Purififation

Recrystallize
Dry Final Product

Final Product

Click to download full resolution via product page

Caption: Key reactions involving the functional groups of 2-1PA.
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Biological Activity and Signaling Pathways
(Hypothetical)

Currently, there is limited publicly available research on the specific biological activities and
signaling pathway involvement of 2-lodophenylacetic acid. However, the activities of related
compounds provide a basis for potential areas of investigation.

o Anti-inflammatory Potential: Phenylacetic acid derivatives are known to possess anti-
inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid
(Fenclofenac) is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that 2-
lodophenylacetic acid could exhibit similar activity, potentially by inhibiting enzymes in the
inflammatory cascade, such as cyclooxygenase (COX) enzymes.

e Anticancer Research: Phenylacetate, the parent compound, has been shown to have anti-
proliferative effects in various cancer cell lines. Furthermore, iodoacetate (a different, more
toxic compound) is known to inhibit glycolysis and shows preferential toxicity towards cancer
cells. While direct evidence is lacking, the unique electronic and steric properties of 2-
lodophenylacetic acid make it a candidate for investigation in cancer research, possibly
through modulation of metabolic or cell signaling pathways.

» Signaling Pathway Modulation: Acetic acid itself can induce the production of reactive
oxygen species (ROS) in cancer cells, which in turn can modulate various signaling
pathways related to cell proliferation and apoptosis. Bioactive compounds often exert their
effects by modulating key signaling pathways such as the NRF2/ARE pathway, which is
central to the cellular antioxidant response, or inflammatory pathways involving mediators
like TNF-a and various interleukins.

Diagram 3: Hypothetical Inflammatory Signaling Pathway
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Hypothetical Target: Inflammatory Signaling
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Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion
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2-lodophenylacetic acid is a versatile chemical intermediate with well-defined physical
properties and predictable reactivity. Its utility in organic synthesis, particularly in palladium-
catalyzed cross-coupling reactions, is significant. While its specific biological functions remain
largely unexplored, the known activities of structurally related phenylacetic acid derivatives
suggest that it holds promise as a scaffold for the development of new therapeutic agents,
particularly in the areas of anti-inflammatory and anticancer research. Further investigation is
warranted to elucidate its pKa, solubility profile, and to explore its effects on biological systems
and cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.18698-96-9|2-(2-lodophenyl)acetic acid|BLD Pharm [bldpharm.com]
e 2. orgchemboulder.com [orgchemboulder.com]

e 3. 2-lodophenylacetic acid 97 18698-96-9 [sigmaaldrich.com]

e 4.rsc.org [rsc.org]

e 5.13C NMR Chemical Shift [sites.science.oregonstate.edu]

« To cite this document: BenchChem. [physical and chemical properties of 2-lodophenylacetic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145825#physical-and-chemical-properties-of-2-
iodophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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